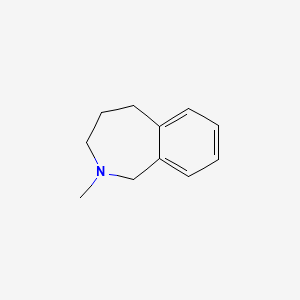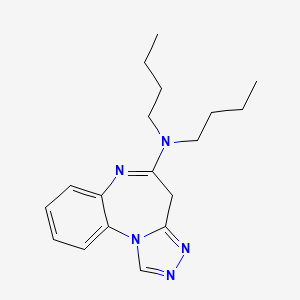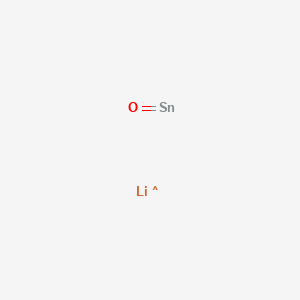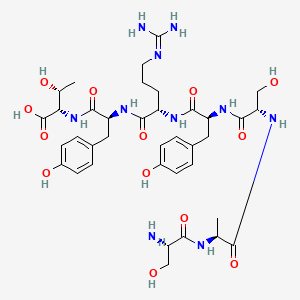![molecular formula C9H13ClO B14264956 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol CAS No. 134056-54-5](/img/no-structure.png)
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethenyl-6-methylbicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a methyl group attached to a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Scientific Research Applications
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the chlorine and ethenyl groups.
Trans-Sabinene hydrate: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol is unique due to the presence of the chlorine atom and the ethenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
| 134056-54-5 | |
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
6-chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C9H13ClO/c1-3-9(11)5-4-6-7(9)8(6,2)10/h3,6-7,11H,1,4-5H2,2H3 |
InChI Key |
UOGXSLBPXORVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(CC2)(C=C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)



